2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane
Overview
Description
Preparation Methods
The synthesis of 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane can be achieved through several methods. One common approach involves the reaction of 3-bromophenol with formaldehyde and ethylene glycol under acidic conditions to form the desired dioxolane ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenoxymethyl derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane involves its interaction with molecular targets through its bromine and dioxolane functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane include:
- 2-(3-Chloro-phenoxymethyl)-[1,3]dioxolane
- 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane
- 2-(3-Iodo-phenoxymethyl)-[1,3]dioxolane
These compounds share similar structures but differ in the halogen atom attached to the phenoxy group. The uniqueness of this compound lies in its specific reactivity and applications due to the presence of the bromine atom .
Properties
IUPAC Name |
2-[(3-bromophenoxy)methyl]-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOLMJRVZJOQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590063 | |
Record name | 2-[(3-Bromophenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-68-4 | |
Record name | 2-[(3-Bromophenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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